molecular formula C8H7BrF3NO B1400415 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1356483-46-9

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1400415
CAS No.: 1356483-46-9
M. Wt: 270.05 g/mol
InChI Key: RPYDNNYEBHKJJV-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoropropanol group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative. One common method includes the use of n-butyllithium as a base to deprotonate the trifluoropropanol, followed by nucleophilic substitution with 5-bromopyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromine and trifluoropropanol groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)propan-2-ol
  • 2-(4-Bromopyridin-2-yl)propan-2-ol
  • 1-(5-Bromopyridin-2-yl)ethanol

Uniqueness

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both bromine and trifluoropropanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYDNNYEBHKJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(5-bromo-pyridin-3-yl)-ethanone (1.0 g, 5.0 mmol) in THF (dry, 25 ml) at room temperature is added tetrabutyl-ammonium fluoride (0.35 ml, 1M in THF, 0.35 mmol). Then trimethyl-trifluoromethyl-silane (3.25 ml, 2.0M in THF, 6.5 mmol) is added to the reaction mixture dropwise. The reaction mixture is stirred for 3 h. Then HCl (4N, 6.6 ml, 26.5 mmol) is added to the mixture. The reaction mixture is stirred for 4 h at room temperature and then is neutralized by adding Na2CO3 powder slowly. The resulting mixture is partitioned between water and EtOAc, and the aqueous phase is extracted with EtOAc. The combined organic phases are concentrated in vacuo. The crude mixture is separated by flash silica gel column (EtOAc/Heptane 0 to 30% gradient, then 30%) to obtain 1.12 g 2-(5-bromo-3-pyridyl)-1,1,1-trifluoro-propan-2-ol.
Quantity
1 g
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reactant
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25 mL
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0.35 mL
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3.25 mL
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6.6 mL
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Synthesis routes and methods II

Procedure details

To a flask containing 3-acetyl-5-bromopyridine (2.27 g, 11.4 mmol) was added a solution of (trifluoromethyl)trimethylsilane in tetrahydrofuran (0.5 M, 40 mL, 20 mmol) at 0° C. A solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 11.4 mL, 11.4 mmol) was then added, and the reaction stirred at room temperature until the reaction was complete. The reaction was then concentrated under reduced pressure, diluted with ethyl acetate, and washed with water and saturated aqueous sodium bicarbonate solution. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to give a residue that was purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes) to provide the racemic title compound: LCMS m/z 269.85 [M+2+H]+; 1H NMR (500 MHz, CD3OD) δ 8.70 (s, 1H), 8.65 (1H), 8.13 (s, 1H), 1.81 (s, 3H). The racemic title compound was resolved by supercritical fluid chromatography on a chiral AD column, eluting with 10% ethanol:CO2. Data for enantiomer A: LCMS m/z 271.85 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.10 (s, 1H), 1.82 (s, 3H). Data for enantiomer B: LCMS m/z 271.83 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (s, 1H), 8.10 (s, 1H), 1.81 (s, 3H).
Quantity
2.27 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
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11.4 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-acetyl-5-bromopyridine (0.20 g, 1.0 mmol) in tetrahydrofuran (3.3 mL) were added a solution of trimethyl(trifluoromethyl)silane in tetrahydrofuran (0.5 M, 4.0 mL, 2.0 mmol) and a solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 0.1 mL, 0.1 mmol). The resulting reaction mixture was stirred at room temperature for 1 h, then diluted with water and dichloromethane. The organic layer was separated, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (0 to 6% dichloromethane in acetone) provided the title compound: LCMS m/z 271.75 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 8.71 (s, 1 H), 8.68 (s, 1 H), 8.11 (s, 1 H), 3.12 (br s, 1 H), 1.82 (s, 3H).
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0.2 g
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reactant
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3.3 mL
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4 mL
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0.1 mL
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Synthesis routes and methods IV

Procedure details

Tetrabutylammonium fluoride (1.0 M in THF, 33 μl, 0.033 mmol) was added to a solution of 1-(5-bromopyridin-3-yl)ethanone (65 mg, 0.33 mmol) and trimethyl(trifluoromethyl)silane (92 mg, 0.65 mmol) in THF (1.1 mL) at ambient temperature. After 30 minutes, the reaction mixture was diluted with water and extracted with DCM, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-30% ethyl acetate/hexanes, linear gradient) to afford 2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. MS ESI calc'd. for C8H8BrF3NO [M+H]+ 270 and 272. found 270 and 272. 1H NMR (500 MHz, CDCl3) δ 8.72 (s, 1H), 8.69 (d, J=2.5 Hz, 1H), 8.10-8.08 (m, 1H), 2.58 (s, 1H), 1.82 (s, 3H).
Quantity
33 μL
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reactant
Reaction Step One
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65 mg
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reactant
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92 mg
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1.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 5
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
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2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

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